molecular formula C11H15Cl2O3P B2758180 Diethyl [(2,5-dichlorophenyl)methyl]phosphonate CAS No. 206008-37-9

Diethyl [(2,5-dichlorophenyl)methyl]phosphonate

Cat. No.: B2758180
CAS No.: 206008-37-9
M. Wt: 297.11
InChI Key: RCXBPHNDURWDBU-UHFFFAOYSA-N
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Description

Diethyl [(2,5-dichlorophenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H15Cl2O3P and a molecular weight of 297.11 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(2,5-dichlorophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with 2,5-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mechanism involves the nucleophilic substitution of the chloride group by the phosphonate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2,5-dichlorophenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [(2,5-dichlorophenyl)methyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl [(2,5-dichlorophenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(2,4-dichlorophenyl)methyl]phosphonate
  • Diethyl [(3,5-dichlorophenyl)methyl]phosphonate
  • Diethyl [(2,5-difluorophenyl)methyl]phosphonate

Uniqueness

Diethyl [(2,5-dichlorophenyl)methyl]phosphonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,4-dichloro-2-(diethoxyphosphorylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXBPHNDURWDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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